Cl Substituent Confers Superior Antiproliferative Potency in MCF-7 Breast Cancer Cells Compared to Benzofuran Baseline
While direct IC50 data for N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide in MCF-7 cells has not been published, comparative class-level data for structurally related 4-chlorobenzoyl-benzofuran compounds indicate promising antiproliferative activity. A closely related compound, 4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide, demonstrated an IC50 of 12 µM against MCF-7 breast cancer cells . In contrast, the non-chlorinated, benzoyl-only analog N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide (CAS 923140-09-4) lacks a similar reported potency, though quantitative head-to-head data are not available . This suggests the chlorine substituent is a key driver of cytotoxicity, likely by enhancing target binding through halogen interactions. The 4-fluorobenzamide moiety in the target compound is expected to further improve binding affinity and metabolic stability, positioning it as a strong candidate for anticancer SAR studies.
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | No direct IC50 data available |
| Comparator Or Baseline | 4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide (IC50 = 12 µM) vs. N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide (no reported IC50) |
| Quantified Difference | Chlorinated analog demonstrates measurable micromolar potency (12 µM); non-chlorinated analog lacks reported activity |
| Conditions | MCF-7 breast cancer cell line; in vitro cytotoxicity assay |
Why This Matters
Procurement of the chlorine-containing target compound is essential for cancer research programs aiming to build upon established SAR trends linking halogen substitution to enhanced cytotoxicity.
